molecular formula C7H14N2 B13532502 (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine CAS No. 698353-43-4

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine

Cat. No.: B13532502
CAS No.: 698353-43-4
M. Wt: 126.20 g/mol
InChI Key: KVMMOSKKPJEDNG-DBRKOABJSA-N
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Description

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: is a bicyclic organic compound with a unique structure that includes two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine typically involves the following steps:

    Cycloaddition Reactions: The initial step often involves a Diels-Alder reaction to form the bicyclic structure.

    Amine Introduction: Subsequent steps introduce the amine groups through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium or nickel to facilitate the hydrogenation process.

    High-Pressure Reactions: Employing high-pressure conditions to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced to form different amine derivatives.

    Substitution: Undergoes nucleophilic substitution reactions, especially at the amine groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or other amine derivatives.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives.

Scientific Research Applications

(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine exerts its effects involves:

    Molecular Targets: Interacts with specific enzymes or receptors in biological systems.

    Pathways: Modulates biochemical pathways, potentially affecting cellular processes.

Properties

CAS No.

698353-43-4

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(1R,2R,4R,5R)-bicyclo[2.2.1]heptane-2,5-diamine

InChI

InChI=1S/C7H14N2/c8-6-2-4-1-5(6)3-7(4)9/h4-7H,1-3,8-9H2/t4-,5-,6-,7-/m1/s1

InChI Key

KVMMOSKKPJEDNG-DBRKOABJSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)N

Canonical SMILES

C1C2CC(C1CC2N)N

Origin of Product

United States

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